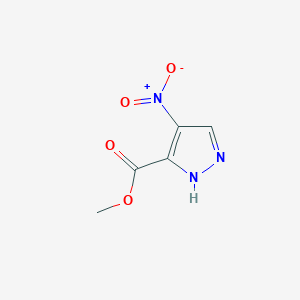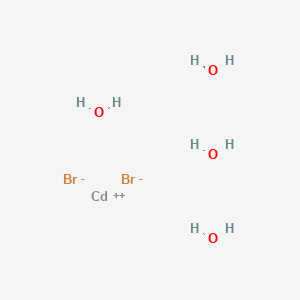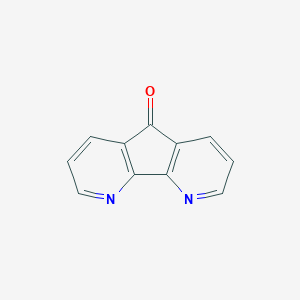![molecular formula C6H12N2O2S B035872 cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 1212331-13-9](/img/structure/B35872.png)
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazine compounds involves complex reactions, including the alkylation of tetrahydropyridine derivatives followed by cyclization and hydrogenation under specific conditions. For instance, the synthesis of cis- and trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols and related compounds involves meticulous steps to ensure the desired configuration and yield of the target compounds (Bays et al., 1989).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. The molecular structure of related complexes, such as hexarhenium(III) clusters with pyrazine ligands, showcases the importance of X-ray crystallography in confirming configurations and understanding the electronic interactions within the molecule (Yoshimura et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving pyrazine derivatives highlight the compound's versatility and reactivity. For example, the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine-2-carboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines demonstrates the potential for synthesizing substance P antagonists, showcasing the compound's applicability in medicinal chemistry (Rogiers et al., 2001).
Applications De Recherche Scientifique
Photophysical Properties and Redox Characteristics of Hexarhenium(III) Clusters A study explores the electrochemical and photophysical properties of hexarhenium(III) clusters featuring N-heterocyclic ligands, including pyrazine derivatives. The research highlights the ligand-centered redox waves and suggests electronic interactions through the cluster core, indicating potential applications in luminescence and redox-based technologies (Yoshimura et al., 2000).
Catalytic Applications in CO2 Hydrogenation The synthesis and reactivity of iron complexes with a pyrazine-based pincer ligand are discussed, focusing on their application in catalytic low-pressure hydrogenation of carbon dioxide to formate salts. This showcases the role of such complexes in facilitating environmentally beneficial reactions (Rivada‐Wheelaghan et al., 2015).
Coordination Chemistry and Molecular Architecture Research on the coordination chemistry of pyrazine derivatives with platinum(II) reveals their utility in forming complex molecular architectures. These findings contribute to our understanding of metal-ligand interactions and their potential in designing novel materials (Willermann et al., 2006).
Synthesis of Purinyl Homocarbanucleosides A study on the synthesis of novel purinyl-1'-homocarbanucleosides based on a cyclopenta[b]pyrazine system opens pathways for creating new nucleoside analogs, which are crucial in developing therapeutic agents (Balo et al., 2008).
Substance P Antagonists Research into the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidinecarboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines illuminates their potential as Substance P antagonists, highlighting therapeutic applications in pain management (Rogiers et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2/t5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSKZNDAZYXNY-OLQVQODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CS(=O)(=O)CC2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2CS(=O)(=O)C[C@H]2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)




![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)



![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
